acpa
acpa
Potent, selective CB1 agonist (Ki = 2.2 nM), >300-fold selective over CB2 receptors. Active in vivo.
Arachidonoyl cyclopropylamide (ACPA) is a potent and selective cannabinoid (CB) receptor 1 agonist with Ki values of 2.2 and 715 nM for CB1 and CB2 receptors, respectively. In whole animal experiments, ACPA induces hypothermia in mice with the same efficacy as arachidonoyl ethanolamide (AEA;), in spite of its higher affinity for the CB1 receptor. These data have been interpreted to indicate that ACEA may be a substrate for fatty acid amide hydrolase (FAAH), and thus only transiently available in whole animal experiments.
Arachidonoyl ethanolamide (AEA) was the first endogenous cannabinoid to be isolated and characterized as an agonist acting on the same receptors (CB1 and CB2) as tetrahydrocannabinols (THC). Arachidonoyl cyclopropamide (ACPA) is a potent, stable, and selective agonist analog of AEA. ACPA has an Ki value of 2.2 nM at the isolated rat CB1 receptor, and is 325 times more potent at the CB1 receptor compared with the CB2 receptor. In whole animal experiments, ACPA induces hypothermia in mice with the same efficacy as AEA, in spite of its much higher affinity for the CB1 receptor. These data have been interpreted to indicate that ACPA may be a substrate for fatty acid amide hydrolase (FAAH), and thus only transiently available in whole animal experiments.
Arachidonoyl cyclopropylamide (ACPA) is a potent and selective cannabinoid (CB) receptor 1 agonist with Ki values of 2.2 and 715 nM for CB1 and CB2 receptors, respectively. In whole animal experiments, ACPA induces hypothermia in mice with the same efficacy as arachidonoyl ethanolamide (AEA;), in spite of its higher affinity for the CB1 receptor. These data have been interpreted to indicate that ACEA may be a substrate for fatty acid amide hydrolase (FAAH), and thus only transiently available in whole animal experiments.
Arachidonoyl ethanolamide (AEA) was the first endogenous cannabinoid to be isolated and characterized as an agonist acting on the same receptors (CB1 and CB2) as tetrahydrocannabinols (THC). Arachidonoyl cyclopropamide (ACPA) is a potent, stable, and selective agonist analog of AEA. ACPA has an Ki value of 2.2 nM at the isolated rat CB1 receptor, and is 325 times more potent at the CB1 receptor compared with the CB2 receptor. In whole animal experiments, ACPA induces hypothermia in mice with the same efficacy as AEA, in spite of its much higher affinity for the CB1 receptor. These data have been interpreted to indicate that ACPA may be a substrate for fatty acid amide hydrolase (FAAH), and thus only transiently available in whole animal experiments.
Brand Name:
Vulcanchem
CAS No.:
229021-64-1
VCID:
VC21119178
InChI:
InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1
Molecular Formula:
C23H37NO
Molecular Weight:
343.5 g/mol
acpa
CAS No.: 229021-64-1
Cat. No.: VC21119178
Molecular Formula: C23H37NO
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent, selective CB1 agonist (Ki = 2.2 nM), >300-fold selective over CB2 receptors. Active in vivo. Arachidonoyl cyclopropylamide (ACPA) is a potent and selective cannabinoid (CB) receptor 1 agonist with Ki values of 2.2 and 715 nM for CB1 and CB2 receptors, respectively. In whole animal experiments, ACPA induces hypothermia in mice with the same efficacy as arachidonoyl ethanolamide (AEA;), in spite of its higher affinity for the CB1 receptor. These data have been interpreted to indicate that ACEA may be a substrate for fatty acid amide hydrolase (FAAH), and thus only transiently available in whole animal experiments. Arachidonoyl ethanolamide (AEA) was the first endogenous cannabinoid to be isolated and characterized as an agonist acting on the same receptors (CB1 and CB2) as tetrahydrocannabinols (THC). Arachidonoyl cyclopropamide (ACPA) is a potent, stable, and selective agonist analog of AEA. ACPA has an Ki value of 2.2 nM at the isolated rat CB1 receptor, and is 325 times more potent at the CB1 receptor compared with the CB2 receptor. In whole animal experiments, ACPA induces hypothermia in mice with the same efficacy as AEA, in spite of its much higher affinity for the CB1 receptor. These data have been interpreted to indicate that ACPA may be a substrate for fatty acid amide hydrolase (FAAH), and thus only transiently available in whole animal experiments. |
|---|---|
| CAS No. | 229021-64-1 |
| Molecular Formula | C23H37NO |
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | (5Z,8Z,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide |
| Standard InChI | InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- |
| Standard InChI Key | GLGAUBPACOBAMV-DOFZRALJSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1CC1 |
| SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1 |
| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1 |
| Appearance | Assay:≥98%A solution in ethanol |
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